molecular formula C10H15N3O4S B12947510 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate CAS No. 5426-49-3

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate

Cat. No.: B12947510
CAS No.: 5426-49-3
M. Wt: 273.31 g/mol
InChI Key: RNJJSQJGWKLNSB-UHFFFAOYSA-N
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Description

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

CAS No.

5426-49-3

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

InChI

InChI=1S/C10H13N3.H2O4S/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;1-5(2,3)4/h1-4H,5-7,11H2,(H,12,13);(H2,1,2,3,4)

InChI Key

RNJJSQJGWKLNSB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C=C2)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the condensation of aniline with glyoxal and ammonia, followed by further reactions to introduce the imidazole ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Medicinal Chemistry

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of imidazole compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that imidazole derivatives can inhibit the growth of various pathogens, making them suitable candidates for developing new antibiotics .

Antioxidant and Anti-inflammatory Activities

Research has demonstrated that compounds similar to 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate possess antioxidant and anti-inflammatory properties . A study highlighted the synthesis of N-Mannich base derivatives of imidazoline that showed promising results as potential antioxidants and enzyme inhibitors . These findings suggest that the compound may be beneficial in treating conditions associated with oxidative stress and inflammation.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a subject of interest in drug design aimed at enzyme inhibition. Specifically, studies have focused on its ability to inhibit enzymes linked to disease pathways, which could lead to the development of novel therapeutic agents .

Case Studies

Study TitleFocusFindings
Synthesis and Biological Evaluation of N-Mannich Base DerivativesAntioxidant ActivityIdentified significant antioxidant properties in synthesized compounds similar to 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate .
Antimicrobial Activity of Imidazole DerivativesAntimicrobial PropertiesDemonstrated efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition StudiesEnzyme InteractionShowed potential as an inhibitor for specific target enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is unique due to its specific combination of an imidazole ring and an aniline group, which imparts distinct chemical and biological properties.

Biological Activity

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate, also known as Antazoline sulfate, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}N3_3O4_4S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 5426-49-3
  • Structure : The compound features a dihydroimidazole moiety linked to an aniline structure, contributing to its pharmacological properties.

Antazoline sulfate exhibits various biological activities primarily through its action as an antagonist of histamine H1 receptors. This mechanism is pivotal in its use as an antihistamine agent, particularly in the treatment of allergic reactions and conditions such as hay fever.

Key Mechanisms:

  • Histamine Receptor Antagonism : Blocks the action of histamine at H1 receptors, reducing symptoms of allergic responses.
  • Inhibition of Platelet Aggregation : Studies indicate that derivatives of imidazole compounds can inhibit platelet aggregation induced by adrenaline or ADP, suggesting potential cardiovascular benefits .

Biological Activity and Therapeutic Applications

  • Antihistaminic Activity :
    • Antazoline sulfate is primarily utilized for its antihistaminic properties in treating allergic reactions. It alleviates symptoms such as itching, sneezing, and runny nose by blocking H1 receptors.
  • Cardiovascular Effects :
    • Research indicates that certain imidazole derivatives can lower arterial blood pressure in normotensive rats, highlighting potential applications in managing hypertension .
  • Anti-HCV Activity :
    • Some studies have explored the synthesis of related compounds with expected anti-HCV (Hepatitis C Virus) activity, suggesting that modifications to the imidazole structure may enhance antiviral properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihistaminicEffective in reducing allergic symptoms
Cardiovascular EffectsReduces arterial blood pressure in animal models
Inhibition of Platelet AggregationPrevents aggregation induced by adrenaline/ADP
Potential Anti-HCVDerivatives show promise against Hepatitis C

Case Studies

  • A study conducted on various N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives demonstrated significant inhibition of platelet aggregation and blood pressure reduction upon intravenous administration in normotensive rats .

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